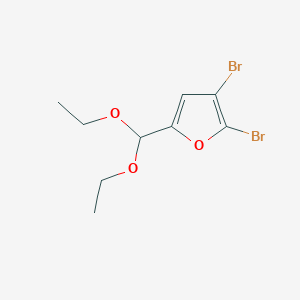

2,3-Dibromo-5-(diethoxymethyl)furan

概要

説明

2,3-Dibromo-5-(diethoxymethyl)furan is an organic compound with the molecular formula C9H12Br2O3. It is a derivative of furan, a heterocyclic aromatic organic compound. The presence of bromine atoms and the diethoxymethyl group in its structure makes it a compound of interest in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-(diethoxymethyl)furan typically involves the bromination of 5-(diethoxymethyl)furan. The reaction is carried out using bromine in an appropriate solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the 2 and 3 positions of the furan ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

化学反応の分析

Palladium-Catalyzed Heck Coupling

In a key study, 2,3-dibromo-5-(diethoxymethyl)furan underwent a Pd(0)-catalyzed Heck coupling with allyl alcohol, yielding allyl-substituted furan derivatives (e.g., 15 → 16 in Scheme 5) . This reaction proceeds via oxidative addition of Pd into the C–Br bond, followed by alkene insertion and β-hydride elimination.

| Reaction Component | Conditions | Yield |

|---|---|---|

| Allyl alcohol | Pd(0), 70°C | 70% |

Copper-Catalyzed Domino Reactions

Cu(I)-catalyzed reactions with β-ketoesters or 1,3-diketones generate 2,3,5-trisubstituted furans through intermolecular C-allylation and intramolecular Ullmann-type O-vinylation . For example:

-

Substrate: β-ketoester

-

Catalyst: CuCl (10 mol%)

-

Additive: Hydroquinone

-

Yield: 65–75%

Nucleophilic Substitution

The bromine atoms at positions 2 and 3 are susceptible to substitution by nucleophiles.

Azide Substitution

Treatment with sodium azide (NaN₃) in DMF replaces bromine with an azide group :

-

Conditions : NaN₃, DMF, 93% yield over three steps.

-

Application : Intermediate for click chemistry or further functionalization.

Amination

Heterocyclic amines (e.g., 2-aminopyridine) react via nucleophilic aromatic substitution, forming aminomethylidene derivatives . Polar protic solvents like isopropyl alcohol enhance reaction rates:

| Solvent | Heating Method | Time (min) | Yield (%) |

|---|---|---|---|

| i-PrOH | Reflux | 25 | 75 |

| EtOH | Reflux | 30 | 67 |

Imine Formation

Reactions with triethyl orthoformate and amines produce 3-hetarylaminomethylidenefuran-2(3H)-ones via imine intermediates (Scheme 3) . Key steps:

-

Nucleophilic addition of amine to orthoformate.

-

Condensation with the furanone.

-

Elimination of EtOH.

Domino Reactions

Base-promoted domino reactions with β-keto compounds and vinyl dichlorides yield 2,3,5-trisubstituted furans :

-

Conditions : Cs₂CO₃, DMF, 120°C.

-

Scope : Tolerates electron-withdrawing/donating groups.

Electrophilic Aromatic Substitution

The diethoxymethyl group activates the furan ring toward electrophiles. For example:

-

Nitration : Introduces nitro groups at the activated α-positions .

-

Halogenation : Further bromination or chlorination is feasible but less common due to existing bromine substituents.

Reduction

NaBH₄ reduces allyl alcohol-coupled products to secondary alcohols .

Oxidation

Oxidative conditions (e.g., H₂O₂) convert intermediates to carboxylic acids or ketones .

Comparative Reactivity

The compound’s reactivity diverges from structurally similar furans:

| Compound | Key Difference | Reactivity Outcome |

|---|---|---|

| 2,3-Dichloro-5-(diethoxymethyl)furan | Chlorine vs. bromine | Slower substitution kinetics |

| 5-Bromo-2-furaldehyde | Aldehyde group | Higher electrophilicity |

科学的研究の応用

Chemical Properties and Structure

2,3-Dibromo-5-(diethoxymethyl)furan features a furan ring with bromine substituents at positions 2 and 3, and a diethoxymethyl group at position 5. Its molecular formula is with a molecular weight of 328.00 g/mol. The presence of bromine enhances its reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

Building Block in Synthesis:

this compound serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various reactions such as nucleophilic substitutions and electrophilic additions. The bromine atoms can act as leaving groups in reactions, facilitating the formation of new carbon-carbon bonds.

Reactions Involving Nucleophiles:

The compound has been studied for its reactivity with various nucleophiles, which can lead to the formation of derivatives with potential biological activity. For example, interaction studies have shown that it can undergo nucleophilic attack at the bromine sites, leading to diverse functionalized products that may exhibit pharmacological properties.

Medicinal Chemistry

Potential Antimicrobial Activity:

Research indicates that derivatives of dibromofurans exhibit antimicrobial properties. In particular, compounds related to this compound have been evaluated for their efficacy against pathogens like Giardia lamblia. Modifications to the furan structure can enhance activity against resistant strains of bacteria and parasites .

Case Study: Antigiardial Activity

A study found that certain derivatives of dibromofurans demonstrated increased antigiardial activity compared to traditional treatments like metronidazole. The modifications included altering the substitution pattern on the furan ring to improve selectivity and reduce toxicity . This highlights the compound's potential as a scaffold for developing new therapeutic agents.

Material Science

Synthesis of Functional Polymers:

The unique chemical structure of this compound allows it to be used in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties tailored for applications in coatings, adhesives, and advanced materials.

作用機序

The mechanism of action of 2,3-Dibromo-5-(diethoxymethyl)furan involves its interaction with various molecular targets and pathways. The bromine atoms and the diethoxymethyl group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2,5-Dibromofuran: Another brominated furan derivative with similar reactivity but different substitution pattern.

5-(Diethoxymethyl)furan: The precursor to 2,3-Dibromo-5-(diethoxymethyl)furan, lacking the bromine atoms.

2,3-Dibromofuran: A simpler brominated furan derivative without the diethoxymethyl group.

Uniqueness

This compound is unique due to the presence of both bromine atoms and the diethoxymethyl group, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields of research and industry.

生物活性

2,3-Dibromo-5-(diethoxymethyl)furan is a dibromofuran compound characterized by a furan ring with bromine substituents at positions 2 and 3 and a diethoxymethyl group at position 5. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

- Molecular Formula : C₁₁H₁₃Br₂O₄

- Molecular Weight : 328.00 g/mol

- Structure : The presence of bromine atoms enhances the compound's reactivity, while the diethoxymethyl group contributes to its solubility and potential interactions in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on dibrominated compounds revealed that they could effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the brominated furan .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several human cancer cell lines. In vitro studies demonstrated that this compound exhibits selective toxicity against cancer cells while sparing normal cells. For instance, it showed a higher cytotoxic effect on HeLa cells compared to non-cancerous fibroblast cells, suggesting a potential for targeted cancer therapies .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that dibromofurans can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, making it a candidate for further pharmacological investigations.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized various dibromofurans, including this compound, and tested their antimicrobial activity against Candida albicans. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antifungal agents, highlighting its potential as an antifungal agent .

Case Study 2: Cancer Cell Line Studies

A study conducted on the effects of this compound on breast cancer cell lines revealed that treatment with this compound resulted in apoptosis (programmed cell death) via the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells compared to controls, suggesting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dibromofuran | C₈H₆Br₂O | Lacks diethoxymethyl group; simpler structure |

| 5-Bromo-2-furaldehyde | C₇H₅BrO | Contains an aldehyde functional group |

| 2,3-Dichloro-5-(diethoxymethyl)furan | C₁₁H₁₃Cl₂O₄ | Chlorine substituents instead of bromine |

| 5-(Diethoxymethyl)-2-furoic acid | C₁₁H₁₄O₅ | No halogen substituents; carboxylic acid present |

The comparison illustrates that the unique combination of bromine atoms and the diethoxymethyl group in this compound potentially enhances its biological activity compared to structurally similar compounds.

特性

IUPAC Name |

2,3-dibromo-5-(diethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2O3/c1-3-12-9(13-4-2)7-5-6(10)8(11)14-7/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKXAULJUIQHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=C(O1)Br)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553916 | |

| Record name | 2,3-Dibromo-5-(diethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4828-13-1 | |

| Record name | 2,3-Dibromo-5-(diethoxymethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-5-(diethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan, 2,3-dibromo-5-(diethoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。